molecular formula C8H16O2 B3275399 (z)-Oct-4-ene-1,8-diol CAS No. 62422-45-1

(z)-Oct-4-ene-1,8-diol

Cat. No.: B3275399
CAS No.: 62422-45-1
M. Wt: 144.21 g/mol
InChI Key: IPOOKKJSFZYCSH-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(z)-Oct-4-ene-1,8-diol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Novel Tandem Cyclization

Urabe et al. (2003) demonstrated the use of (Z)-4-Octene-1,8-diol in a novel tandem cyclization process. This process led to the formation of stereodefined bicyclo[3.3.0]octenes with high diastereoselectivity, demonstrating the compound's utility in constructing complex molecular structures with precise stereochemistry (Urabe, Suzuki, Sasaki, & Sato, 2003).

2. Dehydrogenative Aromatization

Wei et al. (2021) explored the dehydrogenative aromatization of 1-octene using Ni/ZSM-5-based catalysts. Their research highlighted the potential of (Z)-4-Octene-1,8-diol in catalytic reactions, particularly in improving the conversion of octene to aromatics with minimal coking and enhanced durability (Wei, Song, Han, Xue, Liu, & Peng, 2021).

3. Hydroalumination and Isomerisation

Weliange et al. (2015) studied the hydroalumination and isomerisation of internal octenes, including (Z)-4-Octene-1,8-diol. Their research provides insights into the interaction of internal olefins with alkylaluminium hydrides, highlighting the compound's role in the study of metal-alkyls and catalytic reactions (Weliange, McGuinness, Gardiner, & Patel, 2015).

4. Ethylene Oligomerization

Tobisch and Ziegler (2004) conducted a theoretical analysis of the catalytic abilities of group 4 metals in the linear ethylene oligomerization, where compounds like (Z)-4-Octene-1,8-diol play a significant role. This study provides insights into the influence of different metals on the catalytic activity and selectivity in such processes (Tobisch & Ziegler, 2004).

Properties

IUPAC Name

(Z)-oct-4-ene-1,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h1-2,9-10H,3-8H2/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOOKKJSFZYCSH-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=CCCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=C\CCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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